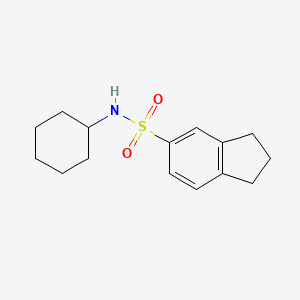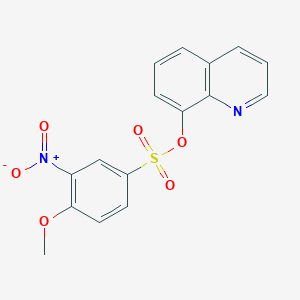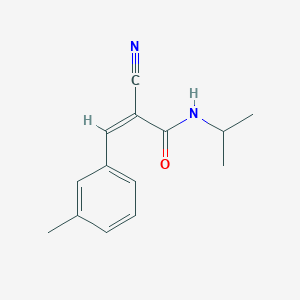![molecular formula C22H26N2O2 B7480168 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X is not yet fully understood, but it is believed to act as a competitive inhibitor of dopamine transporters. This leads to an increase in the levels of dopamine in the synaptic cleft, which can then activate dopamine receptors and produce various physiological effects.
Biochemical and Physiological Effects:
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X has been shown to produce a range of biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and reduced anxiety-like behavior in animal models. Additionally, it has been shown to have potential as a treatment for various neurological disorders, including Parkinson's disease and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X is its unique structure, which makes it a valuable tool for studying the mechanisms of action of various neurotransmitters and their receptors. Additionally, it has shown promising results in various animal models, making it a potential candidate for further research.
However, there are also some limitations to the use of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X in lab experiments. For example, its effects can be highly dependent on the dose used, and it may produce different results in different animal models. Additionally, its potential for off-target effects and toxicity must be carefully considered.
Direcciones Futuras
There are several potential future directions for research involving 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X. One area of interest is its potential as a treatment for various neurological disorders, including Parkinson's disease and addiction. Additionally, further studies are needed to fully understand its mechanism of action and potential for off-target effects. Finally, it may also be of interest to investigate the potential of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X as a tool for studying other neurotransmitters and their receptors.
Métodos De Síntesis
The synthesis of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X involves several steps, including the reaction of piperidine-1-carbonyl chloride with 4-bromobenzyl chloride, followed by the reaction of the resulting compound with 3-phenylpropanoic acid. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the mechanisms of action of various neurotransmitters and their receptors. Additionally, it has been used in studies investigating the role of dopamine in addiction and reward pathways.
Propiedades
IUPAC Name |
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(14-11-18-7-3-1-4-8-18)23-17-19-9-12-20(13-10-19)22(26)24-15-5-2-6-16-24/h1,3-4,7-10,12-13H,2,5-6,11,14-17H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAISXJEUUZVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)


![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)


![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)

![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)

![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)